3'-Anhydro Ezetimibe Alcohol Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

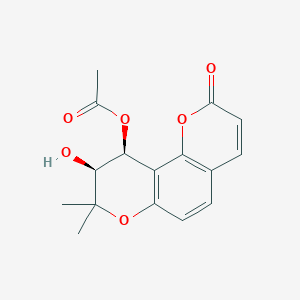

3-Anhydro Ezetimibe (3-AE) is an impurity of the cholesterol-lowering drug ezetimibe. It is a structural analog of ezetimibe and is created as a byproduct during the synthesis of ezetimibe. 3-AE has been studied extensively in recent years due to its potential as a therapeutic agent.

Applications De Recherche Scientifique

Analytical Methodologies for Ezetimibe

Ezetimibe (EZM) is recognized for its role in lowering cholesterol levels by inhibiting the sterol transporter Niemann-Pick C1-Like 1 in the small intestine. The analytical scrutiny of EZM, including its impurities like 3'-Anhydro Ezetimibe Alcohol, underscores the necessity for stringent quality control. Methods span from high-performance liquid chromatography (HPLC) to liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the drug's complex impurity profile and the need for specific chiral methods to evaluate its chiral impurities. The emphasis on developing new stability-indicating methods indicates ongoing research into refining ezetimibe's analytical assessment (Rocha, Cabral, Pinto, & de Sousa, 2020).

Pharmacokinetics and Drug Interactions

Ezetimibe's metabolism and pharmacokinetics are extensively metabolized, highlighting its transformation to the pharmacologically active ezetimibe-glucuronide. The detailed study of its pharmacokinetics and drug interactions, especially with statins, provides insights into optimizing therapeutic strategies for hypercholesterolemia. Understanding these interactions is crucial for enhancing drug efficacy and safety, with ezetimibe showing a favorable interaction profile across a range of commonly used cardiovascular medications (Kosoglou et al., 2005).

Effects on Lipid Profiles

Beyond lowering low-density lipoprotein cholesterol (LDL-C), ezetimibe has been explored for its broader lipid-modulating effects. It has shown efficacy in reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. These findings are pivotal for patients with conditions like non-alcoholic fatty liver disease (NAFLD), where dyslipidemia plays a critical role. The exploration of ezetimibe's non-LDL-C-associated actions offers a comprehensive understanding of its therapeutic potential in lipid management (Gazi & Mikhailidis, 2006).

Mécanisme D'action

- The primary target of ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is predominantly expressed in the small intestine and plays a crucial role in cholesterol absorption.

Target of Action

Mode of Action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for '3'-Anhydro Ezetimibe Alcohol Impurity' involves the conversion of Ezetimibe to its alcohol derivative, followed by dehydration to form the anhydro compound.", "Starting Materials": [ "Ezetimibe", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium sulfate", "Acetone" ], "Reaction": [ "Ezetimibe is dissolved in methanol and sodium borohydride is added to the solution.", "The reaction mixture is stirred at room temperature for several hours.", "Sulfuric acid is added dropwise to the reaction mixture to quench the excess sodium borohydride.", "The resulting mixture is then filtered and the filtrate is concentrated under reduced pressure.", "The residue is dissolved in acetone and treated with sodium sulfate to remove any remaining water.", "The solution is then concentrated under reduced pressure to yield the alcohol derivative of Ezetimibe.", "The alcohol derivative is then dehydrated by heating with sulfuric acid to form '3'-Anhydro Ezetimibe Alcohol Impurity'." ] } | |

Numéro CAS |

1374250-07-3 |

Formule moléculaire |

C₂₄H₂₃F₂NO₂ |

Poids moléculaire |

395.44 |

Synonymes |

(βR,γS)-γ-[(4-Fluorophenyl)amino]-β-[3-(4-fluorophenyl)-2-propen-1-yl]-4-hydroxybenzenepropanol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Toluene, [3H]](/img/structure/B1144558.png)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)